![molecular formula C11H7Cl2FN2O2 B5555557 1-(2,6-dichlorobenzyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5555557.png)
1-(2,6-dichlorobenzyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione
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Description
Synthesis Analysis
The synthesis of pyrimidinedione derivatives often involves the introduction of fluoroalkylated side chains or modifications of the pyrimidine ring. For example, a study described the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative through lithiation and subsequent reaction with ethyl pentafluoropropionate, followed by demethoxylation to yield a novel pyrimidinedione derivative (Krištafor et al., 2009). Such methodologies can be adapted for synthesizing 1-(2,6-dichlorobenzyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione by altering the side chains and core modifications accordingly.
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives is often confirmed using techniques such as NMR, FT-IR, and X-ray crystallography. For instance, Barakat et al. (2015) utilized X-ray crystallography to study the solid-state molecular structure of a closely related compound, providing insights into the arrangement and interactions of molecules in the crystal lattice (Barakat et al., 2015). Such detailed structural analysis is crucial for understanding the properties and reactivity of 1-(2,6-dichlorobenzyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione.
Chemical Reactions and Properties
Pyrimidinediones participate in various chemical reactions, often influenced by their substituents. For example, the presence of fluoro and dichlorobenzyl groups can affect the compound's reactivity towards nucleophilic substitutions, electrophilic additions, or condensation reactions. The study of these chemical behaviors provides valuable information for developing synthetic routes and understanding the compound's stability and reactivity.
Physical Properties Analysis
The physical properties of 1-(2,6-dichlorobenzyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione, such as melting point, solubility, and crystal structure, can be inferred from studies on similar compounds. For instance, Gandhi et al. (2016) discussed the crystal structure and stability of a pyrimidine derivative, highlighting the role of intermolecular interactions in determining the physical state and solubility (Gandhi et al., 2016).
Mechanism of Action
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O2/c12-7-2-1-3-8(13)6(7)4-16-5-9(14)10(17)15-11(16)18/h1-3,5H,4H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLAQGSQXWDQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=O)NC2=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione |
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